molecular formula C9H8F3NO3 B13003845 2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid

2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid

Katalognummer: B13003845
Molekulargewicht: 235.16 g/mol
InChI-Schlüssel: ZCRQJLXZUXCMCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid is a chemical compound that features a pyridine ring substituted with a methyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Pyridine Ring:

    Introduction of the Acetic Acid Moiety: The acetic acid moiety is introduced through an etherification reaction, where the pyridine ring is reacted with a suitable acetic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.

    Interacting with Cellular Pathways: Affecting various biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((6-Trifluoromethyl)pyridin-2-yl)oxy)acetic acid: Similar structure but lacks the methyl group.

    2-((4-Methyl-6-trifluoromethyl)pyridin-2-yl)oxy)acetic acid: Similar structure with different substitution pattern.

Uniqueness

2-((6-Methyl-4-(trifluoromethyl)pyridin-2-yl)oxy)acetic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C9H8F3NO3

Molekulargewicht

235.16 g/mol

IUPAC-Name

2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]oxyacetic acid

InChI

InChI=1S/C9H8F3NO3/c1-5-2-6(9(10,11)12)3-7(13-5)16-4-8(14)15/h2-3H,4H2,1H3,(H,14,15)

InChI-Schlüssel

ZCRQJLXZUXCMCL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)OCC(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.